2-Bromo-1-(oxan-4-yl)ethan-1-one

Descripción general

Descripción

2-Bromo-1-(oxan-4-yl)ethan-1-one is an organic compound belonging to the family of alpha-haloketones. It is a colorless liquid with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one typically involves the bromination of 1-(oxan-4-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(oxan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.

Reduction: 1-(Oxan-4-yl)ethanol.

Oxidation: 2-Bromo-1-(oxan-4-yl)ethanoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-1-(oxan-4-yl)ethan-1-one serves as a valuable building block in the synthesis of pharmaceutical compounds. Its functional groups facilitate interactions with biological targets, which may lead to the development of new therapeutic agents. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory or anti-cancer properties.

Organic Synthesis

This compound is recognized for its utility as an intermediate in various organic synthesis pathways. It can participate in reactions such as nucleophilic substitutions and additions due to the presence of the bromine atom, which enhances its electrophilicity. This makes it suitable for constructing complex organic molecules that are essential in drug discovery .

Chemical Biology

In biochemical assays, this compound can act as a probe or ligand to study enzyme inhibition or receptor binding. Its unique structure allows it to interact selectively with specific biological macromolecules, aiding in the elucidation of biochemical pathways.

Materials Science

The compound's unique chemical properties make it applicable in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties, making them suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(oxan-4-yl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, making the carbonyl carbon susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-1-(oxan-3-yl)ethan-1-one: Similar in structure but with the bromine atom attached to a different position on the oxane ring.

2-Chloro-1-(oxan-4-yl)ethan-1-one: Similar in structure but with a chlorine atom instead of bromine.

1-(Oxan-4-yl)ethan-1-one: The parent compound without the halogen atom.

Uniqueness

2-Bromo-1-(oxan-4-yl)ethan-1-one is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Bromo-1-(oxan-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

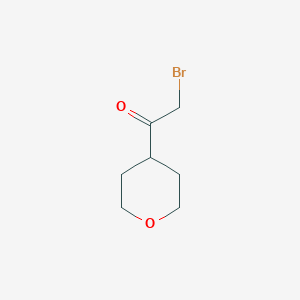

The chemical structure of this compound can be represented as follows:

This compound features a bromo substituent and a ketone functional group, which may contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures can inhibit key signaling pathways, such as the Transforming Growth Factor Beta (TGFβ) signaling pathway. TGFβ signaling is crucial for regulating cellular processes including growth, differentiation, and immune responses .

Inhibition of TGFβ Signaling

Studies have shown that compounds structurally related to this compound can effectively inhibit TGFβ receptor kinase activities. This inhibition can lead to reduced fibrosis and cancer progression, making these compounds potential candidates for therapeutic applications in oncology and fibrotic diseases .

Biological Activity Data

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines. |

| Anti-fibrotic Effects | Potential to reduce fibrosis by inhibiting TGFβ signaling. |

| Antimicrobial Activity | Some derivatives show promise against bacterial strains. |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of the caspase pathway .

Case Study 2: Anti-fibrotic Properties

Another research effort focused on the anti-fibrotic properties of related compounds. The study found that these compounds could significantly inhibit collagen deposition in fibroblasts, suggesting a mechanism involving TGFβ pathway modulation. This property highlights the therapeutic relevance of this compound in treating fibrotic diseases .

Propiedades

IUPAC Name |

2-bromo-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZSWXALTGLKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526536 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141095-78-5 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.